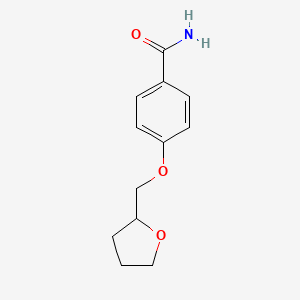

4-(Oxolan-2-ylmethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXYEYDZHYVHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxolan 2 Ylmethoxy Benzamide

Retrosynthetic Analysis and Key Disconnections of the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org For 4-(Oxolan-2-ylmethoxy)benzamide, the analysis begins by identifying the key functional groups: an amide and an ether. This allows for two primary logical disconnections. amazonaws.com

The first and most common disconnection is at the ether linkage (C-O bond). This approach, known as a Williamson ether synthesis strategy, breaks the molecule into a phenolic precursor, 4-hydroxybenzamide (B152061), and an alkylating agent, a 2-(halomethyl)oxolane, such as 2-(chloromethyl)oxolane. amazonaws.com This is often preferred because the starting materials are generally accessible.

A second possible disconnection is at the amide bond (C-N bond). youtube.com This pathway breaks the target molecule down to 4-(oxolan-2-ylmethoxy)benzoic acid and a source of ammonia (B1221849). This route requires the prior synthesis of the ether-containing carboxylic acid before the final amidation step.

These two approaches are illustrated below:

Route 1 (Ether Disconnection): this compound ⇒ 4-hydroxybenzamide + 2-(chloromethyl)oxolane

Route 2 (Amide Disconnection): this compound ⇒ 4-(oxolan-2-ylmethoxy)benzoic acid + Ammonia

Precursors and Intermediate Synthesis for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Substituted Benzamide (B126) Precursors (e.g., 4-hydroxybenzamide)

4-hydroxybenzamide is a crucial intermediate when pursuing the ether synthesis route. Several methods for its preparation have been reported, starting from readily available materials.

One high-yield industrial method involves the direct amidation of 4-hydroxybenzoic acid using methyl carbamate. The reaction is catalyzed by triethylenediamine (DABCO) and proceeds under a temperature gradient, achieving a high yield and purity. chemicalbook.com Another common laboratory and industrial approach is the ammonolysis of methyl p-hydroxybenzoate using concentrated ammonia at elevated temperatures in a sealed reactor. google.com This method is noted for its mild reaction conditions and high product purity. google.com Additionally, emerging sustainable methods utilize lignocellulosic biomass, which contains p-hydroxybenzoate esters, treating them with aqueous ammonia to produce 4-hydroxybenzamide.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic Acid | Methyl carbamate, triethylenediamine (DABCO) | 130°C to 180°C, 4.5 hours | 98.7% | chemicalbook.com |

| Methyl p-hydroxybenzoate | 28% Concentrated Ammonia | 100-120°C | 96.7-98.0% | google.com |

| Poplar or Oil Palm Biomass | Aqueous Ammonia | 150°C, 6 hours | 70-75% |

Synthesis of Oxolane-Derived Alkylating Agents (e.g., 2-(chloromethyl)oxolane)

2-(Chloromethyl)oxolane, also known as tetrahydrofurfuryl chloride, is the key alkylating agent. It is typically prepared from the inexpensive and readily available tetrahydrofurfuryl alcohol via a chlorination reaction. google.com While specific conditions for this direct chlorination are established, another documented method involves the reaction of ethylene (B1197577) oxide with hydrochloric acid. xinchem.com A more complex, multi-step synthesis has also been described, starting from the reaction of ethylene glycol with 1,2-dichloroethyl acetate, followed by alkaline hydrolysis to yield the desired product. google.com

| Starting Material | Key Reagents/Process | Reference |

|---|---|---|

| Tetrahydrofurfuryl alcohol | Chlorination | google.com |

| Ethylene Oxide | Hydrochloric acid | xinchem.com |

| Ethylene glycol | 1,2-dichloroethyl acetate, followed by alkaline hydrolysis | google.com |

Formation of the Ether Linkage via Alkylation Reactions

The Williamson ether synthesis is the classic and most versatile method for forming the ether bond in this compound. masterorganicchemistry.comnumberanalytics.com This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking an alkyl halide. tcichemicals.comlibretexts.org

In this specific synthesis, 4-hydroxybenzamide is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. youtube.com This phenoxide is a potent nucleophile. The subsequent addition of the alkyl halide, 2-(chloromethyl)oxolane, results in the nucleophilic displacement of the chloride leaving group, forming the desired ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 pathway. masterorganicchemistry.com The general reaction is as follows:

Deprotonation: 4-hydroxybenzamide + NaH → Sodium 4-carbamoylphenoxide + H₂

Nucleophilic Substitution (SN2): Sodium 4-carbamoylphenoxide + 2-(chloromethyl)oxolane → this compound + NaCl

For this reaction to be efficient, primary alkyl halides like 2-(chloromethyl)oxolane are ideal, as they minimize the potential for competing elimination reactions. masterorganicchemistry.com

Amide Bond Formation Strategies for the Target Compound

An alternative synthetic strategy involves forming the amide bond as the final step. This requires the initial synthesis of 4-(oxolan-2-ylmethoxy)benzoic acid. This intermediate would be prepared via a Williamson ether synthesis between a p-hydroxybenzoate ester (e.g., methyl 4-hydroxybenzoate) and 2-(chloromethyl)oxolane, followed by hydrolysis of the ester to the carboxylic acid.

Conventional Amidation Protocols

Once 4-(oxolan-2-ylmethoxy)benzoic acid is obtained, it can be converted to the target benzamide using several conventional amidation methods. A common and effective protocol involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, typically an acyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. deepdyve.com

The resulting 4-(oxolan-2-ylmethoxy)benzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the final amide product. google.com

Alternatively, direct amidation methods exist that use coupling reagents. For instance, reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can mediate the direct reaction between a carboxylic acid and an amine (in this case, ammonia), although the sequence of reagent addition can be critical to success. rsc.org

Advanced Catalytic Amidation Approaches

The synthesis of amides, a cornerstone of organic chemistry, has been significantly advanced through the development of catalytic methods that offer milder conditions and greater efficiency compared to traditional approaches. numberanalytics.com For the synthesis of this compound, these advanced catalytic amidation techniques are critical for achieving high yields and purity.

Catalysis in modern amide synthesis can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis. numberanalytics.com Transition metal catalysts, particularly those based on palladium, copper, and nickel, are effective in coupling amines with carboxylic acid derivatives. numberanalytics.com The mechanism often involves the oxidative addition of the metal into a C-O or C-N bond, followed by nucleophilic attack by the amine and subsequent reductive elimination to form the amide bond. numberanalytics.com

Boron-based catalysts have also emerged as powerful tools for direct amidation reactions. numberanalytics.comcatalyticamidation.info For instance, boric acid and its derivatives can effectively catalyze the reaction between a carboxylic acid and an amine. numberanalytics.com Ortho-iodo-substituted arylboronic acids, in particular, have shown high catalytic activity in direct amidations. organic-chemistry.org Another notable example is the use of B(OCH₂CF₃)₃, which has been demonstrated to be an efficient reagent for the direct formation of amides from a wide variety of carboxylic acids and amines. acs.org

Organocatalysis provides a metal-free alternative for amide bond formation, reducing concerns about metal contamination in the final product. numberanalytics.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives are known to facilitate the acylation of amines. numberanalytics.com Furthermore, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.gov

Biocatalytic methods, utilizing enzymes such as lipases and amidases, offer high selectivity and environmentally friendly conditions for amide synthesis. numberanalytics.comnumberanalytics.com These enzymatic methods are particularly advantageous for complex molecules where minimizing side reactions is crucial. numberanalytics.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that influence the outcome of amidation reactions include temperature, solvent, and the molar ratio of reactants and catalysts. numberanalytics.comanalis.com.my

The choice of solvent can significantly impact reaction rates and yields. numberanalytics.com While polar aprotic solvents like DMF and DMSO are commonly used, recent studies have explored greener alternatives. numberanalytics.comacs.org For instance, replacing toluene (B28343) with the bio-based solvent p-cymene (B1678584) in silica-catalyzed amidation reactions has been shown to improve yields due to the higher achievable reaction temperatures. acs.org

Temperature is another crucial factor. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions. numberanalytics.com For example, in one study, the optimal temperature for an amidation reaction was found to be 60°C, with higher temperatures leading to decreased yield. analis.com.my

The molar ratio of the coupling reagents is also a key parameter to optimize. A study on the N-amidation of cinnamic acid found that a 1:1:1.5 molar ratio of carboxylic acid to amine to carbodiimide (B86325) reagent provided the highest yield. analis.com.my Predictive modeling and machine learning techniques are increasingly being used to forecast reaction yields and identify optimal conditions, although predicting yields for large, diverse datasets remains a challenge. rsc.org

Below is a representative data table illustrating the optimization of reaction conditions for a generic benzamide synthesis, based on common findings in the literature.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boric Acid (10) | Toluene | 110 | 24 | 75 |

| 2 | MIBA (5) | THF | 25 | 12 | 88 |

| 3 | B(OCH₂CF₃)₃ (10) | MeCN | 25 | 8 | 92 |

| 4 | Novozym 435 (15 wt%) | Solvent-free | 60 | 19 | 89 |

| 5 | I₂-Al₂O₃ (20) | Solvent-free | 110 | 1 | 82 |

This table is for illustrative purposes and synthesizes general findings from the literature on optimizing amidation reactions. MIBA refers to 5-methoxy-2-iodophenylboronic acid.

Development of Novel Synthetic Routes and Process Intensification

The development of novel synthetic routes for amides like this compound is increasingly focused on process intensification, which aims to create more efficient, safer, and sustainable manufacturing processes. pharmafeatures.compharmasalmanac.comblazingprojects.com A key technology in this area is continuous flow chemistry. pharmasalmanac.comrsc.orgthieme-connect.comacs.orgrsc.org

Continuous flow systems offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. pharmasalmanac.comthieme-connect.com This often leads to higher yields, improved product quality, and easier scale-up. pharmasalmanac.com For example, a solvent-free continuous flow synthesis of amides using a screw reactor has been developed, achieving high conversions at room temperature. rsc.org Another approach utilizes a tandem azidation-amidation of anilines in a continuous flow system, allowing for the safe, multi-gram production of secondary amides. thieme-connect.com

Process intensification also aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation (E-factor). pharmafeatures.com The integration of advanced process analytical technology (PAT) and adherence to Quality-by-Design (QbD) principles are central to modern process intensification in pharmaceutical synthesis. pharmafeatures.com This shift towards continuous manufacturing is seen as a transformative approach to producing active pharmaceutical ingredients (APIs). pharmafeatures.commanetco.be

Multicomponent Reaction Approaches for Structurally Related Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating libraries of structurally diverse compounds. nih.gov For the synthesis of analogs structurally related to this compound, MCRs like the Passerini and Ugi reactions are particularly relevant. wikipedia.orgnumberanalytics.comorganic-chemistry.orgslideshare.netrsc.orgmdpi.comthieme-connect.de

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high atom economy and can be performed under mild, often eco-friendly, conditions. organic-chemistry.orgslideshare.net

The Ugi four-component reaction (U-4CR) is even more versatile, combining a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like α-aminoacyl amide. rsc.orgthieme-connect.de The Ugi reaction's flexibility allows for the creation of a vast array of linear and cyclic pseudo-peptides and other complex molecules. rsc.org Post-Ugi modifications can further expand the structural diversity, leading to various heterocyclic compounds. rsc.orgmdpi.com

Recently, novel MCRs have been developed for the synthesis of benzamide derivatives. One such reaction involves arynes, isocyanides, and water as the three components, yielding benzamides under mild, transition-metal-free conditions. acs.org These MCR approaches are invaluable tools in medicinal chemistry for the rapid synthesis and exploration of structure-activity relationships of new chemical entities. nih.gov

Advanced Analytical Characterization of 4 Oxolan 2 Ylmethoxy Benzamide

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be discerned.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(Oxolan-2-ylmethoxy)benzamide, distinct signals corresponding to the protons of the benzamide (B126) and the oxolane methoxy (B1213986) moieties are expected. The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the amide group (-CONH₂) would likely present as two broad singlets, the chemical shift of which can be influenced by the solvent and concentration. The protons of the oxolane ring and the methylene (B1212753) bridge (-OCH₂-) would be observed in the upfield region of the spectrum. The multiplicity and coupling constants of these signals would be crucial in confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons would appear in the intermediate region, with the carbon attached to the ether oxygen showing a characteristic downfield shift compared to the other aromatic carbons. The aliphatic carbons of the oxolane ring and the methylene bridge would be found in the upfield region.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the oxolane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the link between the oxolane methoxy group and the benzamide moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (2H) | ~7.8 | Doublet |

| Aromatic (2H) | ~7.0 | Doublet |

| Amide (-CONH₂) | ~7.5 and ~7.3 | Broad Singlet |

| Oxolane-CH | ~4.2 | Multiplet |

| Methylene (-OCH₂-) | ~4.0 | Multiplet |

| Oxolane-CH₂ | ~3.8 | Multiplet |

| Oxolane-CH₂ | ~2.0 | Multiplet |

| Oxolane-CH₂ | ~1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~168 |

| Aromatic C-O | ~162 |

| Aromatic C-C=O | ~129 |

| Aromatic CH (ortho to C=O) | ~128 |

| Aromatic CH (ortho to O) | ~114 |

| Oxolane-CH | ~78 |

| Methylene (-OCH₂-) | ~70 |

| Oxolane-CH₂ | ~68 |

| Oxolane-CH₂ | ~30 |

| Oxolane-CH₂ | ~25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups, making these methods ideal for their identification.

In the IR spectrum of this compound, the N-H stretching vibrations of the primary amide group would be expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide carbonyl group would be prominent around 1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely be observed in the 1250-1050 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. While the polar functional groups like C=O and N-H give strong IR signals, the less polar, more symmetric bonds, such as the aromatic ring vibrations, often produce strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass would be determined with high accuracy (typically to within 5 ppm).

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and helps to confirm its structure. For this compound, key fragmentations would be expected to include the loss of the amide group, cleavage of the ether bond, and fragmentation of the oxolane ring. Analysis of these fragmentation pathways provides strong evidence for the proposed structure. Predicted collision cross-section values for various adducts of the molecule can further aid in its identification.

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.1125 |

| [M+Na]⁺ | 244.0944 |

| [M+K]⁺ | 260.0683 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile organic compounds. A robust HPLC method would be developed to separate this compound from any potential impurities. This involves optimizing several parameters:

Stationary Phase: A C18 reversed-phase column is a common starting point for a molecule of this polarity.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be developed to achieve good separation.

Detection: A UV detector set at a wavelength where the benzamide chromophore has strong absorbance would be used for quantification.

Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validated method can then be used for routine purity checks and for the isolation of the pure compound if necessary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of structurally related benzamide derivatives allows for a well-informed projection of its likely solid-state characteristics.

The conformation of the flexible (oxolan-2-yl)methoxy side chain is of particular interest. The torsion angles around the C-O and C-C bonds of this substituent will determine its orientation. This conformation is influenced by a delicate balance of intramolecular and intermolecular forces, including van der Waals interactions and hydrogen bonding. The oxolane ring itself is expected to adopt a non-planar, puckered conformation, typically an envelope or twist form, to minimize steric strain.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/Characteristic | Rationale from Analogous Compounds |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of similar size and complexity. |

| Space Group | P2₁/c or Pbca | Frequently observed space groups for chiral and achiral benzamide derivatives. |

| Key Bond Lengths | C=O: ~1.23 Å, C-N: ~1.33 Å | Typical values for amide bonds in related structures. |

| Hydrogen Bonding | N-H···O interactions | Dominant intermolecular interaction in benzamide-containing crystal structures. |

| Conformation | Non-planar | The flexible (oxolan-2-yl)methoxy side chain will likely be oriented out of the plane of the benzamide ring. |

This table is illustrative and presents expected values based on crystallographic data of structurally related compounds.

Advanced Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereoisomer Analysis

The presence of a stereocenter at the 2-position of the oxolane ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-4-(Oxolan-2-ylmethoxy)benzamide. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for probing the absolute configuration of chiral molecules in solution. psu.edursc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. mdpi.com

An ECD spectrum provides information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. The spectrum is characterized by Cotton effects, which can be positive or negative peaks. For a pair of enantiomers, the ECD spectra are expected to be mirror images of each other. nih.gov Therefore, by comparing the experimental ECD spectrum of an enantiomerically pure sample to that predicted by quantum chemical calculations, the absolute configuration (R or S) can be unambiguously assigned.

The chromophores within this compound, primarily the benzamide moiety, will give rise to characteristic ECD signals. The precise shape and sign of the Cotton effects will be exquisitely sensitive to the three-dimensional arrangement of the atoms, including the conformation of the flexible side chain. psu.edu This makes ECD not only a tool for assigning absolute configuration but also for studying conformational equilibria in solution. nih.gov

Furthermore, ECD can be employed as a rapid and sensitive method to determine the enantiomeric purity of a sample. nih.gov The magnitude of the ECD signal is directly proportional to the enantiomeric excess. By constructing a calibration curve with samples of known enantiomeric composition, the enantiopurity of an unknown sample can be readily determined. nih.gov

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-isomer | ~220 | Negative |

| ~250 | Positive | |

| (S)-isomer | ~220 | Positive |

| ~250 | Negative |

This table is hypothetical and illustrates the expected mirror-image relationship between the ECD spectra of the two enantiomers. The exact wavelengths and signs of the Cotton effects would need to be determined experimentally and/or through computational modeling.

Theoretical and Computational Studies on 4 Oxolan 2 Ylmethoxy Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are particularly well-suited for studying molecules of this size, providing a balance between computational cost and accuracy.

The electronic character of 4-(Oxolan-2-ylmethoxy)benzamide is dictated by its constituent parts: the benzamide (B126) moiety and the (oxolan-2-yl)methoxy group. The benzamide group contains an aromatic ring, which is a π-electron system, conjugated with the amide group (-C(=O)NH2). The ether linkage and the oxolane (tetrahydrofuran) ring attached at the para position significantly influence the electronic distribution across the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether, while the LUMO is likely centered on the benzamide group, particularly the carbonyl carbon and the aromatic ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| Dipole Moment | Non-zero | Reflects the polar nature of the ether and amide groups |

Note: The values in this table are qualitative predictions based on the analysis of structurally similar compounds.

The tetrahydrofuran (B95107) (oxolane) ring is not planar and undergoes pseudorotation between various envelope and twist conformations. The two most stable conformations of tetrahydrofuran itself are the twisted (C2) and bent (CS) forms, with the twisted conformer being slightly more stable. aip.orgresearchgate.net The substituent at the 2-position of the oxolane ring in this compound will influence the preferred pucker of the ring.

The energy landscape of the molecule is also defined by the rotation around the C-O-C ether linkage and the C-C bond connecting the ether to the benzene ring, as well as the rotation around the C-C bond of the amide group. These rotations give rise to different conformers with varying energies. Computational methods can map this energy landscape to identify the most stable, low-energy conformations. It is anticipated that the most stable conformer will have a non-planar arrangement to minimize steric hindrance between the bulky (oxolan-2-yl)methoxy group and the benzamide moiety.

Molecular Modeling and Simulation

Molecular modeling techniques build upon the foundation of quantum mechanics to simulate the behavior of molecules over time and their interactions with other molecules.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic nature of this compound in a simulated biological environment, such as in water. acs.org An MD simulation would reveal the flexibility of the molecule, including the pseudorotation of the oxolane ring and the rotations around the single bonds of the ether linkage. acs.org This dynamic behavior is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. pensoft.net

Given that many benzamide derivatives exhibit biological activity, molecular docking is a valuable tool to predict how this compound might interact with protein targets. mdpi.comscialert.netnih.govresearchgate.net Benzamides are known to inhibit a variety of enzymes, including histone deacetylases (HDACs) and enzymes involved in bacterial cell division like FtsZ. nih.govresearchgate.netnih.govtandfonline.com

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a relevant protein. The docking algorithm would then predict the most likely binding pose and estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds formed by the amide group and the ether oxygen, and hydrophobic interactions involving the benzene ring.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Binding Pocket

| Interaction Type | Potential Interacting Residues in Binding Pocket | Contributing Moiety of Ligand |

| Hydrogen Bond Donor | Aspartate, Glutamate | Amide N-H |

| Hydrogen Bond Acceptor | Lysine, Arginine | Amide C=O, Ether Oxygen |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Benzene Ring, Oxolane Ring |

Note: This table represents a hypothetical scenario to illustrate the types of interactions that could be predicted from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.comnih.gov For a set of benzamide derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, including this compound.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed biological activity. sphinxsai.com A statistically significant QSAR model can then be used to predict the activity of this compound and to guide the design of more potent analogues. nih.govtandfonline.com

2D and 3D-QSAR Approaches for Structural Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules.

2D-QSAR Two-dimensional QSAR (2D-QSAR) modeling establishes a correlation between biological activity and various 2D molecular descriptors. wisdomlib.org These descriptors are calculated from the 2D representation of the molecule and can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size, shape, and branching. researchgate.netsphinxsai.com

Illustrative 2D-QSAR Data Table for Benzamide Analogs

| Compound ID | R1-Group | Molecular Weight | LogP | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | -H | 221.25 | 1.45 | 6.5 | 6.4 |

| 2 | -F | 239.24 | 1.63 | 6.8 | 6.9 |

| 3 | -Cl | 255.70 | 1.98 | 7.1 | 7.0 |

| 4 | -CH3 | 235.28 | 1.85 | 6.7 | 6.6 |

| 5 | -OCH3 | 251.28 | 1.55 | 6.3 | 6.4 |

3D-QSAR Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of molecules. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov These methods require the 3D alignment of the molecules in the dataset, often based on a common scaffold or a pharmacophore model. youtube.com

In a CoMFA/CoMSIA study of this compound and its analogs, the aligned molecules would be placed in a 3D grid. Probes would then calculate the steric and electrostatic fields (in CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around each molecule. nih.govslideshare.net The resulting field values are correlated with biological activity using PLS analysis. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For example, a 3D-QSAR study on aminophenyl benzamide derivatives identified that hydrophobic character was crucial for HDAC inhibition. benthamdirect.com For this compound, such a study might indicate that positive electrostatic potential near the amide proton and negative potential near the carbonyl oxygen are favorable, while steric bulk in certain regions around the oxolane ring might be detrimental.

Pharmacophore Modeling and Ligand-Based Design for Analog Development

When the 3D structure of the biological target is unknown, ligand-based drug design is a primary strategy for discovering and developing new active compounds. researchgate.net Pharmacophore modeling is a cornerstone of this approach.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. tandfonline.comnih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers.

For this compound, a pharmacophore model can be generated based on its structure and the structures of other known active benzamide derivatives. nih.govbohrium.com The key features of this compound would likely be:

One Hydrogen Bond Donor: The -NH2 group.

One Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) and the ether oxygen.

One Aromatic Ring: The benzene ring.

One Hydrophobic/Aliphatic feature: The oxolane ring.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. nih.gov This process, known as virtual screening, can identify diverse chemical scaffolds that may possess the desired biological activity. bohrium.com Hits from the screening can then be synthesized and tested, or further refined through techniques like scaffold hopping and analog hunting to optimize potency and pharmacokinetic properties. researchgate.net Studies on other benzamide series have successfully used this approach to identify potent inhibitors for targets like HDAC1 and FtsZ. tandfonline.combohrium.com

Key Pharmacophoric Features of this compound

| Feature Type | Description | Potential Role in Binding |

| Aromatic Ring (RA) | Phenyl group | π-π stacking or hydrophobic interactions with the target. |

| Hydrogen Bond Donor (HBD) | Amide (-NH2) group | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Ether oxygen | Forms hydrogen bonds with donor groups on the target. |

| Hydrophobic (HY) | Oxolane (tetrahydrofuran) ring | Engages in van der Waals or hydrophobic interactions. |

Mechanistic Predictions and Reaction Pathway Analysis via Computational Chemistry

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the metabolic fate of molecules. researchgate.net Density Functional Theory (DFT) is a particularly common method used for these types of studies due to its balance of accuracy and computational cost. frontiersin.org

Prediction of Metabolic Pathways Predicting how a compound is metabolized in the body is crucial in drug development. Computational methods can predict likely sites of metabolism and the resulting metabolic products. osti.govnih.gov For this compound, potential metabolic transformations include:

Hydrolysis: Cleavage of the amide bond to yield 4-(oxolan-2-ylmethoxy)benzoic acid and ammonia (B1221849).

O-dealkylation: Cleavage of the ether linkage, a common metabolic pathway for aryl ethers, to produce 4-hydroxybenzamide (B152061) and a fragment derived from the oxolane moiety. frontiersin.orgnih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Computational tools can predict the likelihood of these transformations by modeling the interaction of the compound with metabolic enzymes (like Cytochrome P450s) or by using machine learning models trained on large datasets of known metabolic reactions. frontiersin.orgoup.com DFT calculations can be particularly useful in studying the mechanism of specific steps, such as the cleavage of the β-O-4 ether linkage, which is structurally related to the ether bond in this compound. frontiersin.orgfrontiersin.orgresearchgate.net Such studies calculate the activation barriers for bond cleavage, providing insight into which metabolic pathways are kinetically favored. frontiersin.org

Structure Activity Relationship Sar Studies of 4 Oxolan 2 Ylmethoxy Benzamide and Analogs

Impact of Substituents on the Benzamide (B126) Moiety on Molecular Interactions

The benzamide moiety is a critical pharmacophore whose interactions are heavily influenced by the nature and position of its substituents. The amide group itself is a key interaction site, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. mdpi.com The aromatic ring provides a platform for various substitutions that can modulate the molecule's electronic properties, steric profile, and binding affinity.

Research on substituted benzamides has shown that substituents on the ring can indirectly mediate interactions with target proteins. nih.gov For instance, in studies on D2-like dopamine (B1211576) receptors, the presence of polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring was found to enhance binding affinity for the D4 subtype. nih.gov The electron-withdrawing or electron-donating nature of these substituents can alter the electronic distribution across the benzamide core, affecting its reactivity and binding interactions. For example, the introduction of a bromine atom, an electron-withdrawing group, can influence the molecule's electronic character and subsequent interactions. Similarly, replacing a functional group like an aminomethyl group with an imidazole (B134444) ring can enhance planar aromaticity, potentially improving protein binding or other molecular interactions.

These findings underscore the principle that strategic substitution on the benzamide ring is a powerful tool for fine-tuning molecular recognition.

Table 1: Effect of Benzamide Substituents on Molecular Interactions

| Substituent Type | Position | Potential Impact on Interaction | Source |

|---|---|---|---|

| Polar Groups (e.g., -OH, -NH₂) | para (4) or meta (5) | Can enhance binding affinity through specific polar contacts. | nih.gov |

| Electron-Withdrawing Groups (e.g., -Br, -Cl) | Any | Alters electronic distribution, potentially affecting reactivity and binding. | |

| Aromatic Heterocycles (e.g., Imidazole) | para (4) | Can enhance planar aromaticity and introduce new binding modes. |

Role of the Oxolane Ring and its Stereochemistry in Molecular Recognition

Furthermore, the oxolane ring in 4-(Oxolan-2-ylmethoxy)benzamide contains a chiral center at the 2-position. The stereochemistry (i.e., whether it is the R or S enantiomer) dictates the three-dimensional orientation of the entire benzamide portion of the molecule. This is critical for molecular recognition, as biological targets like enzymes and receptors are chiral environments. One enantiomer may fit perfectly into a binding site, leading to a potent biological effect, while the other may bind weakly or not at all due to steric clashes. The specific stereochemical configuration is therefore a key factor in achieving selectivity and potency.

Table 2: Importance of the Oxolane Ring in Molecular Recognition

| Feature | Description | Significance in Molecular Recognition | Source |

|---|---|---|---|

| Steric Bulk | The size and shape of the oxolane ring. | Can introduce steric hindrance, affecting molecular planarity and fit within a binding site. | |

| Chirality | The presence of a stereocenter at the C2 position. | Determines the 3D spatial arrangement of the molecule, which is critical for selective binding to chiral biological targets. |

| Oxygen Atom | The heteroatom within the five-membered ring. | Can act as a hydrogen bond acceptor, providing an additional point of interaction with a target. | |

Influence of the Ether Linkage on Compound Conformation and Interaction Profiles

An ether bond generally allows for greater rotational freedom compared to a more rigid linkage like an ester or an amide. This flexibility enables the oxolane and benzamide portions of the molecule to adopt a wider range of spatial orientations relative to one another. This conformational adaptability can be advantageous, allowing the molecule to adjust its shape to fit optimally within a binding site. However, too much flexibility can also be detrimental, leading to an entropic penalty upon binding. The nature of the linker is therefore a critical factor in balancing molecular rigidity and flexibility to achieve a favorable interaction profile.

Conformational Flexibility and its Determinants in Ligand-Target Engagement

The concept of conformational flexibility is central to understanding ligand-target engagement. Proteins are not static entities; they are dynamic systems that exist as an ensemble of different conformations. nih.govnih.gov Successful ligand binding often relies on the ability of the small molecule to adapt its shape to a specific conformation of the target protein. nih.gov

Table 3: Determinants of Conformational Flexibility

| Structural Feature | Influence on Flexibility | Implication for Target Engagement | Source |

|---|---|---|---|

| Ether Linkage | Provides significant rotational freedom. | Allows the molecule to adopt various conformations to fit the binding site. | rsc.org |

| Aromatic Rings | Rotation around the amide and ether bonds. | A non-planar arrangement between rings is possible and may be required for binding. | |

| Oxolane Ring | Introduces steric bulk. | Can limit the number of accessible conformations, potentially pre-organizing the molecule for binding. |

| Target Protein | Inherent flexibility of the binding site. | The ligand must be able to adapt to the specific conformation of the protein it binds to. | nih.govnih.gov |

Strategic Modifications for Modulating Specific Molecular Interactions

SAR studies provide the blueprint for making strategic modifications to a lead compound to enhance its desired properties, such as potency, selectivity, or metabolic stability. For benzamide-based structures, several modification strategies have proven effective.

One common approach is the substitution of functional groups to introduce new interactions. For example, replacing an aminomethyl group with an imidazole ring can change the electronic and steric properties of the molecule, potentially leading to different or stronger binding interactions. Another strategy involves the introduction of halogen atoms. Halogens like fluorine or bromine can increase lipophilicity, which may enhance cell permeability, and can also improve metabolic stability by blocking sites susceptible to enzymatic degradation. The conversion of a benzamide by attaching different aliphatic or aromatic systems is a known method to generate diverse biological activities. researchgate.net These modifications are not made at random; they are rational design choices based on an understanding of the molecular interactions required for activity. researchgate.net

Table 4: Examples of Strategic Modifications and Their Goals

| Modification | Example | Strategic Goal | Source |

|---|---|---|---|

| Functional Group Replacement | Replacing an aminomethyl group with an imidazole. | To enhance aromaticity and alter binding mode. | |

| Halogenation | Introducing a bromine or fluorine atom to the benzamide ring. | To increase lipophilicity, improve metabolic stability, and modulate electronic properties. | |

| Side Chain Extension/Alteration | Attaching different aromatic or aliphatic systems to the benzamide core. | To explore new interaction space within the binding pocket and diversify biological activity. | researchgate.net |

| Covalent Modification | Incorporating a weakly reactive group. | To form a covalent bond with the target protein, leading to irreversible inhibition. | nih.gov |

Mechanistic Investigations of Compound Interactions

Molecular Target Identification Methodologies (e.g., Proteomics, Functional Genomics, Genetic Screening)

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. Several powerful methodologies are employed for this purpose, including proteomics, functional genomics, and genetic screening. While specific target identification studies for 4-(Oxolan-2-ylmethoxy)benzamide are not extensively documented in publicly available literature, the approaches used for similar benzamide (B126) derivatives illustrate how its targets could be elucidated.

Proteomics-Based Approaches: Proteomics directly identifies the protein or proteins that a compound interacts with. A common technique is affinity-based proteomics, where a compound is modified with a "clickable" chemical handle. This probe is introduced to cells, where it binds its target protein. After cell lysis, the probe-protein complex is "clicked" to a reporter tag (like biotin) for enrichment and identification via mass spectrometry.

For instance, a study on a benzamide-phenyl piperazine, identified from a high-throughput screen for anti-cancer activity, utilized this strategy. A clickable probe of the benzamide was created and found to irreversibly bind to a single 50 kDa protein, which mass spectrometry identified as β-tubulin. acs.org The functional relevance of this target was confirmed by demonstrating that the anti-cancer potency of a series of benzamide analogs strongly correlated with their ability to compete with the probe for binding to β-tubulin. acs.org

Functional Genomics and Genetic Screening: Functional genomics and genetic screening identify targets by observing how a compound's activity is altered by changes in gene expression or by specific genetic mutations.

Pharmacophore-Based Virtual Screening: This computational technique uses the known structural features of active molecules to search large databases for other compounds that are likely to bind to the same target. This approach was used to identify a benzamide scaffold as a potential Hepatitis B Virus (HBV) capsid assembly modulator. jst.go.jp

Forward Genetics: This method involves inducing random mutations in a cell population and then selecting for cells that show resistance to the compound. The gene containing the resistance-conferring mutation is then identified, pointing to the compound's target. This approach was used to confirm β-tubulin as the target of a benzamide anti-cancer agent. A genetic screen identified a specific mutation (Thr238Ala) in the β-tubulin gene that was sufficient to make cells resistant to the compound. acs.org

These methodologies provide a robust framework for identifying and validating the molecular targets of novel compounds like this compound.

In Vitro Mechanistic Studies of Molecular Binding

Once a target is identified, in vitro studies are essential to characterize the precise nature of the molecular interaction. These studies determine the kinetics of enzyme inhibition and the affinity and stoichiometry of the protein-ligand binding.

Enzyme kinetic studies are performed to determine how a compound affects the rate of an enzyme-catalyzed reaction, which reveals its mechanism of inhibition. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Cholinesterase Inhibition: In a study of benzamide derivatives as potential treatments for Alzheimer's disease, kinetic analyses were performed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One investigation found that a series of benzamide derivatives exhibited mixed-type or uncompetitive inhibition against BChE. ebi.ac.uk Another study on picolinamide (B142947) derivatives, which share the amide structure, identified a compound with a mixed-type inhibition mechanism against AChE. nih.gov

α-Glucosidase Inhibition: A series of thiazole-benzamide derivatives were evaluated as inhibitors of α-glucosidase, an enzyme relevant to diabetes. Kinetic studies revealed that different derivatives acted as either competitive or non-competitive inhibitors of the enzyme. nih.govresearchgate.net

These studies demonstrate that compounds with a benzamide core can act on various enzymes through diverse inhibitory mechanisms.

Table 1: Examples of Enzyme Inhibition Kinetics for Benzamide Derivatives

| Compound Series | Target Enzyme | Inhibition Mechanism(s) Observed | Reference(s) |

|---|---|---|---|

| Benzamide derivatives | Butyrylcholinesterase (BChE) | Mixed-type, Uncompetitive | ebi.ac.uk |

| Picolinamide derivatives | Acetylcholinesterase (AChE) | Mixed-type | nih.gov |

| Thiazole-benzamide derivatives | α-Glucosidase | Competitive, Non-competitive | nih.govresearchgate.net |

| Benzamide derivatives | Acetylcholinesterase (AChE) | Nanomolar-level inhibition | dergipark.org.tr |

Determining the binding affinity (often expressed as the dissociation constant, Kd) and the stoichiometry (the ratio of ligand to protein in the complex) are fundamental to understanding a compound's potency and mode of action.

Isothermal Titration Calorimetry (ITC) is a key technique that directly measures the heat released or absorbed during a binding event. From a single ITC experiment, one can determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry (n). nih.gov

For example, ITC was used to study the binding of fluorinated benzenesulfonamides to bovine carbonic anhydrase II. The results conclusively demonstrated a 1:1 binding stoichiometry for all the ligands studied. nih.govharvard.edu This finding was critical as previous reports had suggested a 2:1 stoichiometry. The study further partitioned the binding energy, attributing ~65% to the bond with the zinc cofactor, ~10% to hydrogen bonds, and ~25% to hydrophobic contacts. nih.gov

In another example, virtual screening identified benzamide analogs as ligands for neuronal nicotinic receptors. Subsequent structure-activity relationship (SAR) studies on 26 analogs helped to delineate the chemical features important for potency and selectivity, leading to the identification of a lead compound that acts as a negative allosteric modulator. nih.gov

Investigation of Subcellular Localization and Molecular Transport Mechanisms

The efficacy of a compound is dependent on its ability to reach its target within the cell. This involves crossing the plasma membrane and potentially localizing to specific subcellular compartments.

The transport of small molecules across the cell membrane can occur via several mechanisms. sartorius.comnews-medical.net

Passive Diffusion: Hydrophobic or lipid-soluble molecules can often diffuse passively across the lipid bilayer of the cell membrane. sartorius.comaip.org

Facilitated or Active Transport: Many drugs require carrier proteins, known as transporters, to move across the membrane. nih.govmdpi.com These transporters can be passive (facilitated diffusion) or active, requiring energy (often from ATP hydrolysis) to move molecules against a concentration gradient. mdpi.com There are several superfamilies of drug transporters with varying specificities and tissue distributions. nih.gov

Advanced flow cytometry can be used to study the uptake of fluorescent small molecules, and competitive assays with non-fluorescent drugs can help identify the transporters involved. sartorius.comnews-medical.net Furthermore, the ultimate destination of a compound is critical. For instance, in the Wnt pathway, the translocation of the key signaling protein β-catenin into the nucleus is a critical activation step. researchgate.net Small molecules that affect this localization, such as the ARFGAP inhibitor QS11, can therefore modulate the entire pathway. pnas.org

Regulatory Effects on Biosynthesis Pathways (e.g., menaquinone biosynthesis)

Targeting essential biosynthetic pathways in pathogens that are absent in humans is a highly effective strategy for developing new antimicrobial agents. The menaquinone (MK, or vitamin K2) biosynthesis pathway is one such target. nih.gov Menaquinone is an essential electron carrier in the respiratory chain of many bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.govasm.org

Several enzymes in this pathway have been identified as promising drug targets.

MenD (SEPHCHC synthase): This enzyme catalyzes the first committed step in menaquinone biosynthesis. nih.govnih.gov Studies in Mtb have revealed a fascinating mechanism of allosteric regulation, where the downstream product 1,4-dihydroxy-2-naphthoic acid (DHNA) binds to a regulatory site on MenD, distinct from the active site, to inhibit its activity. nih.govnih.govresearchgate.netresearchgate.net This feedback inhibition provides a natural blueprint for designing small-molecule allosteric inhibitors. nih.govospfound.org

MenG (Demethylmenaquinone methyltransferase): This enzyme catalyzes one of the final steps in the pathway. asm.org A diaryl amide compound, DG70, was identified as an inhibitor of MenG. asm.orgacs.org Subsequent optimization of this hit compound led to analogs with significantly improved potency against Mtb and better metabolic stability, demonstrating the potential for developing MenG inhibitors as a therapeutic strategy. acs.orgnih.govresearchgate.net

Inhibiting this pathway disrupts the electron transport chain, halting ATP production and killing the bacteria, including non-replicating "persister" cells that are tolerant to many conventional antibiotics. nih.govasm.org This makes the menaquinone biosynthesis pathway an attractive target for developing novel drugs to treat infections like tuberculosis. asm.orgnih.gov

Derivatization and Functionalization Strategies for 4 Oxolan 2 Ylmethoxy Benzamide

Design and Synthesis of Analog Libraries Based on the Core Structure

The systematic exploration of structure-activity relationships (SAR) for 4-(Oxolan-2-ylmethoxy)benzamide and its analogs is greatly facilitated by the principles of combinatorial chemistry. pressbooks.pubresearchgate.net This approach enables the rapid synthesis of large, organized collections of related compounds, known as libraries, by systematically combining different chemical building blocks. pressbooks.pubresearchgate.net The core structure of this compound presents several "diversity sites" that are amenable to modification. These sites include the aromatic ring, the amide functionality, and the oxolane ring.

The design of these libraries often begins with a "lead compound," which in this case would be a derivative of this compound with known activity. pressbooks.pub By introducing a variety of substituents at the identified diversity sites, chemists can generate a multitude of new molecules. pressbooks.pub For instance, different functional groups can be introduced onto the benzamide (B126) aromatic ring, or the oxolane moiety can be altered.

The synthesis of these libraries can be carried out using techniques like parallel synthesis, where reactions are performed simultaneously in multiple vessels, or through more automated methods. researchgate.net This high-throughput approach significantly accelerates the process of generating new chemical entities for screening. researchgate.netnih.gov The resulting analog libraries provide a rich source of compounds for identifying molecules with improved potency, selectivity, or other desirable properties.

Introduction of Diverse Functional Groups on the Benzamide Aromatic Ring

The benzamide aromatic ring of this compound is a prime target for introducing diverse functional groups to modulate the molecule's properties. Various synthetic methodologies can be employed to achieve this, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Halogenation, for instance, is a common strategy. The introduction of bromine or fluorine atoms onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. For example, 3-bromo-N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)benzamide has been synthesized, demonstrating the feasibility of incorporating halogens at specific positions. The electron-withdrawing nature of halogens can influence the reactivity and binding interactions of the compound.

Modifications of the Oxolane Moiety and its Stereochemistry

The oxolane (tetrahydrofuran) moiety of this compound offers significant opportunities for structural modification, which can influence the compound's conformation, solubility, and interactions with biological targets. Alterations can range from the introduction of substituents on the ring to complete replacement with other heterocyclic systems.

The stereochemistry of the oxolane ring is a critical aspect to consider. The carbon at the 2-position of the oxolane ring, to which the methoxy (B1213986) group is attached, is a chiral center. The absolute configuration (R or S) at this center can have a profound impact on the biological activity of the resulting molecule. qmul.ac.uk For instance, in related nucleoside analogs, the stereochemistry of the sugar moiety, which is structurally similar to the oxolane, is crucial for its function. rssing.com Therefore, stereoselective synthesis or separation of enantiomers is often a key step in the development of derivatives.

Modifications can also involve the introduction of substituents at other positions of the oxolane ring. For example, hydroxylation or the addition of other functional groups can alter the polarity and hydrogen bonding capabilities of the molecule. The synthesis of analogs with modified oxolane rings, such as those seen in some bioactive compounds, highlights the importance of exploring this region of the molecule.

Linker Modifications for Structural Diversity and Conformational Control

Strategies for linker modification can include altering its length, rigidity, and chemical nature. For example, the methylene (B1212753) group of the methoxy linker can be replaced with longer alkyl chains to vary the distance and relative orientation between the oxolane and benzamide components. google.com Introducing elements of rigidity, such as double or triple bonds, or incorporating cyclic structures within the linker, can restrict conformational freedom and lock the molecule into a more defined, and potentially more active, conformation.

Furthermore, the ether oxygen can be replaced with other heteroatoms like nitrogen or sulfur to create amine or thioether linkages, respectively. These changes can significantly impact the electronic properties, hydrogen bonding potential, and metabolic stability of the resulting derivatives. Late-stage functionalization techniques can also be employed to modify the linker in more complex molecular scaffolds. wuxiapptec.com

Late-Stage Functionalization Approaches for Complex Derivatives

Late-stage functionalization (LSF) has emerged as a powerful strategy for the synthesis of complex derivatives of this compound. chemrxiv.orgnih.gov This approach involves introducing functional groups into a molecule at a late stage of the synthesis, often on a complex and already functionalized scaffold. nih.govwuxiapptec.comchemrxiv.org This is particularly advantageous as it allows for the rapid diversification of advanced intermediates without the need for de novo synthesis. chemrxiv.org

One of the key techniques in LSF is C-H bond functionalization, which allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org This can be applied to the aromatic ring of the benzamide moiety or even to the oxolane ring. For example, regioselective thiolation of aromatic C-H bonds has been demonstrated on complex drug molecules. beilstein-journals.org

Other LSF methods include photocatalysis and electrochemical synthesis, which can often be performed under mild conditions and with high functional group tolerance. nih.govbeilstein-journals.org These methods can be used to introduce a wide range of functionalities, including halogens, nitrogen-containing groups, and various carbon-based substituents. nih.gov The ability to perform these modifications on complex structures accelerates the exploration of chemical space and the optimization of lead compounds. wuxiapptec.com

Future Research Directions and Advanced Applications

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has catalyzed a paradigm shift in drug discovery, moving from traditional high-throughput screening to rational, de novo design of novel chemical entities. frontiersin.org Generative AI algorithms, in particular, are transforming the process by allowing for the rapid, semi-automated design and optimization of drug-like molecules. frontiersin.org

Table 1: Key AI/ML Methodologies for De Novo Design of Benzamide (B126) Analogs

| Methodology | Description | Potential Application for Benzamide Scaffolds |

| Recurrent Neural Networks (RNNs) | Excel at generating new molecular structures by learning patterns from sequences like SMILES strings. frontiersin.org | Generation of diverse libraries of novel benzamide derivatives with varied substituents on the phenyl ring and amide nitrogen. |

| Generative Adversarial Networks (GANs) | Consist of a generator and a discriminator network that work together to produce realistic, novel molecules. | Design of benzamides with specific 3D conformations or pharmacophoric features to fit a target's active site. |

| Reinforcement Learning (RL) | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. acs.org | Optimization of benzamide analogs for multiple properties simultaneously (e.g., potency, selectivity, and synthesizability). acs.org |

| AI Agents (e.g., LLM-based) | Act as intelligent assistants, interpreting instructions and retrieving knowledge to propose and assess new candidates. arxiv.org | Iterative refinement of a lead compound like 4-(oxolan-2-ylmethoxy)benzamide to enhance target engagement or improve physicochemical properties. arxiv.org |

Development of Novel Catalytic and Green Synthetic Methodologies for Related Scaffolds

The synthesis of benzamide derivatives and the formation of the ether linkage present in this compound are cornerstones of organic synthesis. Future research will increasingly focus on developing more efficient, sustainable, and environmentally benign methodologies for constructing these and related scaffolds. The principles of green chemistry—such as the use of renewable resources, atom economy, and the avoidance of hazardous reagents—are paramount. researchgate.netnih.govdokumen.pub

For the benzamide core, traditional synthesis often involves the use of coupling reagents that can generate significant waste. researchgate.net Future directions include the development of novel catalytic systems that can directly couple carboxylic acids and amines with high efficiency and selectivity, minimizing the need for pre-activation or stoichiometric reagents. researchgate.net For instance, copper nanoparticle-catalyzed N-arylation of benzamides represents a greener approach to forming C-N bonds. dokumen.pub

The ether linkage is another key target for green synthetic innovation. Methodologies that bypass harsh conditions or the use of toxic solvents are highly desirable. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as both the reaction medium and catalyst is a promising avenue for the synthesis of heterocyclic scaffolds. nih.govresearchgate.net Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, offers an environmentally friendly alternative for constructing complex molecules under mild conditions.

Table 2: Emerging Green Synthetic Strategies for Benzamide-Related Scaffolds

| Synthetic Transformation | Green Methodology | Advantages |

| Amide Bond Formation | Direct catalytic amidation | Reduces waste by avoiding stoichiometric coupling agents and pre-activation steps. |

| C-N Cross-Coupling | Copper nanoparticle catalysis | Utilizes a more abundant and less toxic metal catalyst compared to palladium, often under milder conditions. dokumen.pub |

| Heterocycle Synthesis | Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, biodegradable, low toxicity, and can improve reaction yields. nih.govresearchgate.net |

| Multi-component Reactions | Ultrasound irradiation | Can lead to shorter reaction times, higher yields, and simplified workup procedures, aligning with green chemistry principles. aablocks.com |

Exploration of Advanced Biophysical Tools for Mechanistic Deconvolution

Understanding how a molecule like this compound interacts with its biological target is crucial for rational drug design. While this specific compound's biological activity is not extensively documented, related benzamides are known to interact with a variety of proteins. ontosight.aiontosight.ai Advanced biophysical techniques are essential for elucidating the precise mechanism of action (MOA), characterizing the binding thermodynamics and kinetics, and understanding the structural basis of these interactions.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the affinity and thermodynamics of ligand-protein binding. researchgate.net These methods can validate hits from initial screens and provide detailed information on binding constants (K D), enthalpy (ΔH), and entropy (ΔS), which can guide the optimization of the lead compound. researchgate.net

For a more detailed structural understanding, X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) can provide atomic-level resolution of the ligand-target complex. This information is critical for structure-based drug design, allowing for precise modifications to the ligand to enhance interactions with the target protein. Furthermore, label-free target deconvolution strategies are becoming increasingly powerful. nih.gov For instance, Cellular Thermal Shift Assays coupled with mass spectrometry (MS-CETSA) can identify the direct protein targets of a compound within a complex cellular environment by observing changes in protein thermal stability upon ligand binding. nih.gov

Recently developed techniques like mobility shift proteomics can identify when a small molecule induces the coupling of two or more proteins, a mechanism exploited by "molecular glues". biorxiv.org This approach could uncover novel functions for benzamide scaffolds beyond simple inhibition, potentially revealing roles in stabilizing protein-protein interactions.

Table 3: Advanced Biophysical Tools for MOA Studies

| Technique | Information Provided | Application in Benzamide Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). researchgate.net | Characterizing the thermodynamic driving forces behind the binding of a benzamide analog to its target protein. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k on, k off), affinity (K D). researchgate.net | Measuring how quickly a benzamide binds and dissociates from its target, guiding optimization for desired residency times. |

| MS-CETSA / Thermal Proteome Profiling | Target engagement and identification in a cellular context. nih.gov | Identifying the direct cellular on- and off-targets of a novel benzamide derivative without chemical labeling. nih.gov |

| Mobility Shift Proteomics | Identification of proteins coupled together by a small molecule. biorxiv.org | Exploring if a benzamide derivative can act as a "molecular glue," inducing or stabilizing protein-protein interactions. biorxiv.org |

Design Principles for Next-Generation Chemical Entities with Tuned Molecular Interactions

The design of next-generation chemical entities based on the this compound scaffold requires a deep understanding of structure-activity relationships (SAR) and the principles governing molecular interactions. The goal is to tune these interactions to achieve high potency, selectivity, and desirable pharmacokinetic properties.

The benzamide core itself is a versatile platform that allows for extensive structural modification. acs.org Introducing specific substituents can profoundly impact biological activity. For example, the incorporation of fluorine atoms can alter a molecule's conformation, metabolic stability, and binding affinity through favorable electrostatic or halogen bonding interactions. nih.govacs.org Computational modeling suggests that substituting a benzamide ring with groups like trifluoromethoxy (OCF₃) can enhance cellular uptake and transport. nih.gov

Structure-activity relationship studies on related benzamides have shown that even small modifications can significantly affect potency. For example, in a series of Mycobacterium tuberculosis inhibitors, electron-rich, smaller substituents at the C-5 position of the benzamide core were found to be most active. acs.org Similarly, the nature of the amide (primary, secondary, or tertiary) can have a large impact on activity. acs.org

The oxolane (tetrahydrofuran) ring also plays a critical role. Its conformation and the stereochemistry of its attachment to the methoxy (B1213986) linker can influence how the molecule presents itself to a biological target. Conformationally locked analogs, where the flexibility of the molecule is restricted, can help to identify the bioactive conformation and lead to more potent and selective compounds. nih.gov By systematically exploring these design principles, researchers can evolve the simple this compound scaffold into highly optimized, next-generation chemical probes and therapeutic candidates.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic signals for the oxolane ring (δ 1.5–4.5 ppm) and benzamide aromatic protons (δ 7.5–8.0 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and ether C-O-C vibrations (~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

How should researchers handle and store this compound to ensure stability and safety?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong oxidizing agents .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air .

- Incompatibilities : Reactive with bases, strong acids, and oxidizing agents; hazardous decomposition products include carbon oxides .

What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Advanced

Discrepancies in solubility or stability data may arise from impurities or measurement conditions. To address this:

- Reproducibility Studies : Replicate experiments under controlled humidity/temperature.

- Advanced Analytics : Use dynamic vapor sorption (DVS) for hygroscopicity assessment or differential scanning calorimetry (DSC) to study thermal stability .

- Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters .

How can mechanistic insights into the reactivity of this compound be gained using photoredox catalysis or computational methods?

Q. Advanced

- Photoredox Catalysis : Employ Ru(bpy) or Ir complexes under visible light to study single-electron transfer (SET) processes, enabling C–O bond functionalization or radical-mediated reactions .

- DFT Calculations : Map reaction pathways (e.g., amide bond rotation barriers, transition states) using Gaussian or ORCA software. Compare computed NMR/IR spectra with experimental data .

What methodologies are recommended for assessing the biological activity of this compound when toxicity data is limited?

Q. Advanced

- In Silico Toxicology : Use tools like ProTox-II or ADMET Predictor to estimate LD, hepatotoxicity, and bioavailability .